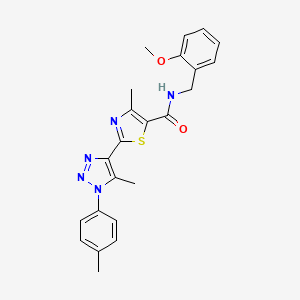![molecular formula C11H12INO2 B3011963 4-[(3-Iodophenyl)carbonyl]morpholine CAS No. 349118-63-4](/img/structure/B3011963.png)
4-[(3-Iodophenyl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(3-Iodophenyl)carbonyl]morpholine" is not directly mentioned in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, structural elucidation, and potential applications. Morpholine derivatives are of significant interest due to their diverse biological activities and potential use in various fields such as pharmacology and materials science .
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was achieved, and its structure was elucidated using spectroscopic methods . Another study describes the synthesis of nine original morpholine derivatives, specifically 2-aryl-4-(3-arylpropyl)morpholines, and their structural confirmation through IR and NMR spectroscopy . Additionally, the synthesis of 4,4'-carbonyl-di-morpholine was characterized by X-ray diffraction, FTIR, and NMR spectra . These studies demonstrate the diverse synthetic routes and methodologies employed in the creation of morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. The novel morpholine derivative mentioned in paper was analyzed using density functional theory (DFT) and the Atoms in Molecules (AIM) approach. Theoretical and experimental studies of 4,4'-carbonyl-di-morpholine provided insights into its structure and vibration spectra . The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined by X-ray analysis, revealing the dihedral angles between different rings in the molecule .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "this compound," but they do discuss the reactivity of similar morpholine derivatives. For example
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Molluscicidal Agents
Morpholine derivatives, such as those similar to 4-[(3-Iodophenyl)carbonyl]morpholine, have been studied for their potential use as molluscicidal agents. A particular compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, demonstrated significant effectiveness in this regard (Duan et al., 2014).
Advances in Synthesis Methods
Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been explored, highlighting the importance of these compounds in natural products and biologically relevant substances (V. Palchykov & V. Chebanov, 2019).
Use in Drug Metabolism Studies
Morpholine derivatives have been used in preclinical in vitro and in vivo drug metabolism studies, emphasizing their utility in pharmacological research (Martin R. Edelmann et al., 2016).
Structural and Vibrational Studies
The structure and vibration spectra of morpholine derivatives, including 4,4′-carbonyl-di-morpholine, have been extensively studied, providing insights into their molecular behavior (W. Q. Zhou et al., 2003).
Antibiotic Modulation Against Multidrug Resistant Strains
Research has been conducted on the modulation of antibiotic activity against multidrug-resistant strains by compounds like 4-(Phenylsulfonyl) morpholine, emphasizing their potential role in combating resistant infections (M. A. Oliveira et al., 2015).
Eigenschaften
IUPAC Name |
(3-iodophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAKWEOSFXJLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)




![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)